molecular formula C26H43NO B579220 Buxandonine CAS No. 17934-61-1

Buxandonine

Cat. No.: B579220
CAS No.: 17934-61-1
M. Wt: 385.636
InChI Key: SYTQEOMLEYSWNT-IRCFEWFXSA-N
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Description

Buxandonine is a member of the Buxus alkaloids, which are naturally occurring compounds found in the Buxaceae family These alkaloids are known for their complex structures and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Buxandonine can be synthesized from cycloartenol, a pentacyclic triterpene alcohol. The synthesis involves several key steps:

    Side-chain degradation: Cycloartenol undergoes side-chain degradation to form intermediates.

    Functionalization at C-16: A novel method for functionalization at the C-16 position is employed.

    Regioselective oxygenation: A strategy for regioselective oxygenation of the 4-methyl group is used.

    Final steps: The intermediates are further transformed to yield this compound.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This typically includes:

    Large-scale synthesis: Scaling up the laboratory procedures to industrial levels.

    Purification processes: Employing advanced purification techniques to isolate this compound from other by-products.

    Quality control: Ensuring the consistency and quality of the final product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: Buxandonine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like pyridinium chlorochromate.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate on silica gel.

    Reduction: Hydrogenation using palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation products: Various oxidized derivatives depending on the reaction conditions.

    Reduction products: Reduced forms of this compound with altered functional groups.

    Substitution products: Alkylated derivatives of this compound.

Scientific Research Applications

Buxandonine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of buxandonine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: this compound targets specific enzymes and receptors in biological systems.

    Pathways Involved: It modulates various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Buxandonine can be compared with other Buxus alkaloids, such as cycloprotobuxine-F, cycloprotobuxine-A, and cyclobuxophyllinine-M:

    Cycloprotobuxine-F: Similar in structure but differs in its functional groups and biological activities.

    Cycloprotobuxine-A: Shares a similar framework but has distinct chemical properties.

    Cyclobuxophyllinine-M: Another related compound with unique biological effects.

Uniqueness of this compound: this compound stands out due to its specific functional groups and the unique biological activities it exhibits

Properties

IUPAC Name

(1S,3R,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO/c1-17(27(6)7)18-10-12-24(5)20-9-8-19-22(2,3)21(28)11-13-25(19)16-26(20,25)15-14-23(18,24)4/h17-20H,8-16H2,1-7H3/t17-,18+,19-,20-,23+,24-,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTQEOMLEYSWNT-IRCFEWFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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